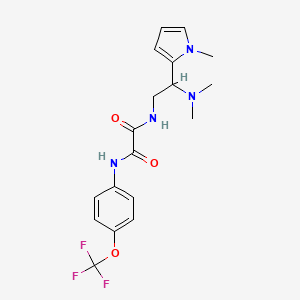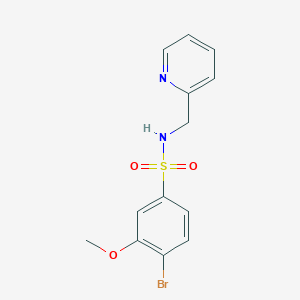
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is an organic compound with the molecular formula C13H13BrN2O3S and a molecular weight of 357.22 This compound features a bromine atom, a methoxy group, and a pyridin-2-ylmethyl group attached to a benzenesulfonamide core
Mecanismo De Acción
Mode of Action
Similar compounds have been used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds . This suggests that the compound could potentially interact with its targets through bond formation or cleavage, leading to changes in the target’s structure or function .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura coupling reactions, which are widely used in organic synthesis . These reactions involve the formation of carbon-carbon bonds, suggesting that the compound could potentially affect pathways involving carbon-carbon bond formation or cleavage .
Pharmacokinetics
The compound’s molecular weight (35722 g/mol) suggests that it could potentially be absorbed and distributed in the body. The presence of functional groups such as the bromo, methoxy, and sulfonamide groups could also influence its metabolism and excretion .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound could potentially have diverse effects at the molecular and cellular levels .
Action Environment
The action of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide could potentially be influenced by various environmental factors. For example, the pH, temperature, and presence of other molecules could affect the compound’s stability, efficacy, and mode of action . .
Métodos De Preparación
The synthesis of 4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with pyridin-2-ylmethylamine under mild conditions. The reaction typically takes place in an organic solvent such as toluene or ethyl acetate, with the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid. Reduction reactions can also be performed on the sulfonamide group to yield amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form biaryl derivatives.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of new pharmaceuticals and agrochemicals. Its sulfonamide group is known for its biological activity, making it a potential candidate for drug discovery.
Medicine: Research into its potential as an inhibitor of specific enzymes or receptors is ongoing. The pyridin-2-ylmethyl group is a common motif in medicinal chemistry, contributing to the compound’s bioactivity.
Industry: It can be used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.
Comparación Con Compuestos Similares
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide can be compared with other similar compounds, such as:
4-bromo-3-methoxybenzenesulfonamide: Lacks the pyridin-2-ylmethyl group, resulting in different chemical and biological properties.
N-(pyridin-2-ylmethyl)benzenesulfonamide:
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide: Lacks the methoxy group, which can influence its chemical behavior and biological activity.
The presence of the bromine, methoxy, and pyridin-2-ylmethyl groups in this compound makes it unique and versatile for various applications in scientific research and industry.
Propiedades
IUPAC Name |
4-bromo-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXWJNPJXOCURZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(4-methoxybenzyl)urea](/img/structure/B3019104.png)
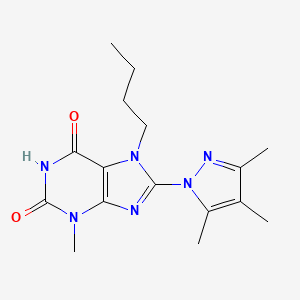
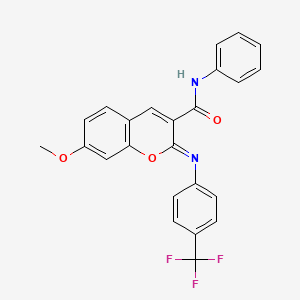
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(phenylthio)propanamide](/img/structure/B3019108.png)
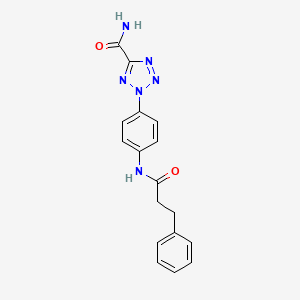
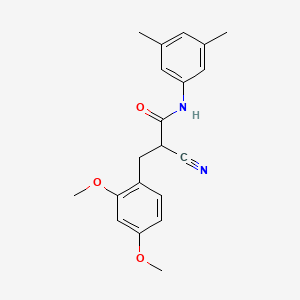
![2-[3-(Trifluoromethyl)phenyl]propanenitrile](/img/structure/B3019115.png)
![Methyl furo[3,2-c]pyridine-3-carboxylate](/img/structure/B3019116.png)
![2-(1H-pyrrol-1-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B3019118.png)
![4-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B3019119.png)

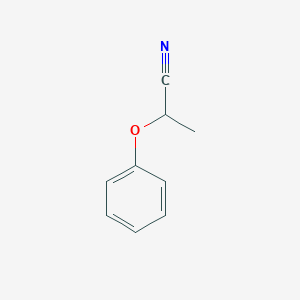
![Methyl 2-((7-acetamido-6-(benzyloxy)-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoate](/img/structure/B3019123.png)
